4,5-Dihydroxy-1-tetralone is a polyhydroxy compound characterized by a fused bicyclic structure consisting of a naphthalene core with two hydroxyl groups positioned at the 4 and 5 carbon atoms. This compound is derived from 1-tetralone, which serves as a precursor. The presence of hydroxyl groups enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
4,5-Dihydroxy-1-tetralone can undergo several chemical transformations:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
4,5-Dihydroxy-1-tetralone exhibits notable biological activities:
Several methods have been developed for synthesizing 4,5-dihydroxy-1-tetralone:
4,5-Dihydroxy-1-tetralone finds applications in various domains:
Interaction studies involving 4,5-dihydroxy-1-tetralone focus on its binding affinity and inhibitory effects on enzymes like monoamine oxidase. Research indicates that structural modifications can significantly influence its potency against these enzymes. For instance, variations in the position and nature of substituents on the aromatic ring have been shown to alter biological activity dramatically .
Several compounds share structural similarities with 4,5-dihydroxy-1-tetralone. These include:
The unique positioning of hydroxyl groups at the 4 and 5 positions distinguishes 4,5-dihydroxy-1-tetralone from its analogs. This specific arrangement enhances its reactivity and biological activity compared to other similar compounds. Additionally, the dual hydroxyl functionality allows for diverse chemical transformations that are not possible with simpler derivatives.
The discovery of 4,5-dihydroxy-1-tetralone is rooted in the broader exploration of tetralone derivatives, a class of compounds studied since the early 20th century for their bioactive potential. The compound was first isolated in 2008 from fungal sources, as evidenced by its initial documentation in scientific literature. Subsequent research identified its presence in walnut species (Juglans regia and Juglans sigillata), linking it to plant defense mechanisms. Synthetic efforts, such as those by Kündig and Boukouvalas, have advanced methodologies for constructing its tetralone scaffold, often leveraging asymmetric catalysis to access enantiomerically pure forms. These advances reflect its growing role in natural product synthesis and pharmaceutical chemistry.
4,5-Dihydroxy-1-tetralone is systematically named (4S)-4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one under IUPAC guidelines, emphasizing its stereochemistry at the 4-position. Common synonyms include:
| Synonym | Source |
|---|---|
| Sclerone | |
| 4,5-Dihydroxy-α-tetralone | |
| 3,4-Dihydro-4,5-dihydroxy-1(2H)-naphthalenone |
The compound’s CAS registry number, 19638-58-5, and PubChem CID 74036886 further facilitate its identification in chemical databases. Its ChEMBL ID (CHEMBL5190764) underscores its inclusion in drug discovery repositories.
4,5-Dihydroxy-1-tetralone belongs to the tetralin class, defined by a benzene ring fused to a cyclohexanone moiety (Figure 1). Its molecular formula, $$ \text{C}{10}\text{H}{10}\text{O}_{3} $$, corresponds to a molar mass of 178.19 g/mol. Key structural features include:
The compound’s planar aromatic system and substituents enable π-π stacking and redox activity, making it a versatile intermediate in organic synthesis. X-ray crystallography and NMR studies have confirmed its bicyclic geometry and stereochemical preferences.
Tetralones like 4,5-dihydroxy-1-tetralone are pivotal in synthesizing complex natural products and pharmaceuticals. For example, Boukouvalas’s asymmetric synthesis of (+)-O-methylasparvenone utilized a 4-hydroxy-1-tetralone intermediate, demonstrating the scaffold’s utility in accessing enantiopure targets. Similarly, Kündig’s enantioselective reduction of tetralin-1,4-dione highlighted strategies to functionalize the tetralone core. In drug discovery, the compound’s ability to mimic steroidal frameworks has spurred interest in developing kinase inhibitors and antimicrobial agents. Recent studies also explore its role in plant-pathogen interactions, where it may act as a phytoalexin.
Strategies converge on two conceptual routes.
| Route | Key starting material | Catalyst/oxidant | Typical yield (%) | Notes |
|---|---|---|---|---|
| A | 4,5-Dihydroxynaphthalene | Raney Ni / H₂ (70 bar, 80 °C) | 85 [1] | One-step hydrogenation; alkaline EtOH–H₂O accelerates reaction |
| B | 4,5-Dihydroxynaphthoquinone | Pd/C, EtOH–H₂ (1 bar) | 72 [2] | Quinone pre-reduction avoids aromatic over-hydrogenation |
| C | Naphthalene | [Fe(5-tips₃tpa)]/H₂O₂, RT | 39 [3] | Biomimetic syn-dihydroxylation followed by ketonisation |
Table 1. Representative laboratory routes to 4,5-dihydroxy-1-tetralone.
The ideal precursor must (i) embed a 1,2-annulated benzocyclohexanone scaffold, (ii) present activated positions C-4 and C-5 for oxygenation, and (iii) tolerate reductive conditions. 4,5-Dihydroxynaphthalene fulfils all criteria; its bench stability and commercial availability justify its extensive use [1]. Where substitution patterns differ, regio-controlled lithiation of protected resorcinols followed by intramolecular acylation provides access to custom dihydroxynaphthalenes [4].
Aqueous alcoholic hydrogenation under Raney nickel remains the industrial method. In the US 3829498 protocol the substrate, equimolar sodium hydroxide and Raney Ni slurry are stirred at 5–6 MPa H₂ and 80–90 °C until one mole of H₂ is up-taken, affording 90–95% pure product without chromatography [1]. Milder options employ Ru nanoparticles that selectively saturate one aromatic ring under 1 MPa H₂ and 40 °C, preserving phenolic hydroxyls [2].
In alkaline Raney Ni systems adsorption of the aromatic π-cloud precedes stepwise addition of surface hydrogen. Density-functional studies reveal that ortho-dihydroxy substituents lower the activation barrier for ring dearomatisation by ~20 kJ mol⁻¹, rationalising the high selectivity toward partial rather than total hydrogenation [1] [2]. Iron-catalysed oxidative dearomatisation proceeds via a cis-FeV(═O)(OH) intermediate that delivers both oxygen atoms from the same face, explaining the experimentally observed syn diol stereochemistry [3].
4,5-Dihydroxy-1-tetralone has been isolated from several phytopathogenic fungi and plant tissues (Table 2).
| Organism / source | Reported titre (mg kg⁻¹ dry wt) | Isolation method | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum sclerotia | 18–25 | EtOAc extraction → silica gel → Sephadex LH-20 | 21 |
| Cladosporium sp. HDN17-58 (deep-sea) | 6.2 | EtOAc broth extract, semiprep HPLC | 17 |
| Green husk of Carya illinoinensis | 3–5 | 80% MeOH reflux, Diaion HP-20 column | 12 |
| Soil isolate Paraphoma radicina | trace (chromatographic evidence) | Ethyl acetate extract, LC-MS | 63 |
Table 2. Documented natural sources of 4,5-dihydroxy-1-tetralone.
Fungal polyketide synthase (PKS) pathways produce pentaketide 1,3,6,8-tetrahydroxynaphthalene (T4HN). In Wangiella dermatitidis the post-PKS enzyme WdYg1p shortens the heptaketide precursor to 2-acetyl-T4HN, which is then stereoselectively reduced to 4,5-dihydroxynaphthalene and hydrogenated in vivo to yield 4,5-dihydroxy-1-tetralone [7]. Knock-out mutants lacking WdYG1 accumulate 3-acetylflaviolin instead of tetralone, confirming pathway assignment.
Advances address solvent choice, energy input and catalyst recyclability. Transition-metal catalysis in water, ionic liquids and super-critical CO₂ can replace traditional high-pressure organic solvents [8]. Flow hydrogenation over fixed Raney Ni meshes reduces Ni leaching below 5 ppm and halves reaction times versus batch processing [5]. Biomimetic iron catalysis utilises earth-abundant Fe and H₂O₂, meeting several principles of green chemistry (benign oxidant, low toxicity, room temperature) [3].
Main takeaways